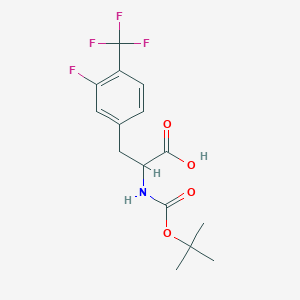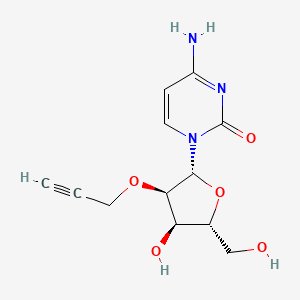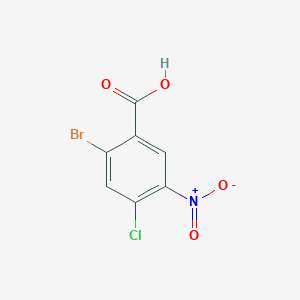
2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid is a fluorinated building block used in various chemical syntheses. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a propionic acid moiety. The combination of these functional groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Fluorinated Aromatic Intermediate: The fluorinated aromatic ring is introduced through a nucleophilic aromatic substitution reaction using appropriate fluorinated reagents.
Coupling Reaction: The protected amino group and the fluorinated aromatic intermediate are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection and Acidification: The Boc protecting group is removed under acidic conditions, and the resulting compound is acidified to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the propionic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated analogs of biologically active compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The fluorinated aromatic ring enhances the compound’s binding affinity and selectivity for its molecular targets. The Boc protecting group can be removed under physiological conditions, allowing the compound to interact with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butoxycarbonylamino-3-(3-fluoro-phenyl)-propionic acid
- 2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid
- 2-tert-Butoxycarbonylamino-3-(3,4-difluorophenyl)-propionic acid
Uniqueness
2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
3-[3-fluoro-4-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)7-8-4-5-9(10(16)6-8)15(17,18)19/h4-6,11H,7H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZJBXQQITXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)






![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8122697.png)

![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B8122713.png)



![[(1S,3S,6S,7R,9S)-4-azatricyclo[4.2.1.03,7]nonan-9-yl]methanol](/img/structure/B8122755.png)
